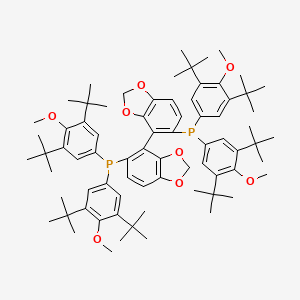

(R)-Dtbm-segphos

Description

Properties

IUPAC Name |

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNORAFJUESSLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566940-03-2, 210169-40-7 | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of (R)-Dtbm-segphos

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a chiral phosphine ligand of significant interest in the fields of asymmetric catalysis and drug development. Its unique structural features, characterized by a rigid biphenyl-like backbone and bulky, electron-rich phosphine moieties, impart exceptional stereocontrol in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure and a plausible synthetic route to this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Properties

This compound is a member of the SEGPHOS family of ligands, which are known for their narrow dihedral angles between the two aromatic rings of the biaryl backbone. This structural constraint is believed to enhance the enantioselectivity and catalytic activity of their metal complexes. The "(R)" designation refers to the axial chirality of the 4,4'-bi-1,3-benzodioxole core. The "Dtbm" prefix indicates the presence of di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups attached to the 5 and 5' positions of the backbone.

The bulky tert-butyl groups and electron-donating methoxy groups on the phenyl rings of the phosphine substituents play a crucial role in modulating the electronic and steric properties of the ligand, influencing the outcome of catalytic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 566940-03-2 |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ |

| Molecular Weight | 1179.55 g/mol |

| Appearance | Off-white powder |

| Melting Point | 126-128 °C |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the chiral (R)-4,4'-bi-1,3-benzodioxole backbone and the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide, which is subsequently reduced to the corresponding phosphine. The final step involves the coupling of these two fragments.

Synthesis of the Chiral Backbone: (R)-4,4'-bi-1,3-benzodioxole

Conceptual Experimental Protocol for Asymmetric Ullmann Coupling:

-

Preparation of the Precursor: A 4-halo-1,3-benzodioxole (e.g., 4-iodo-1,3-benzodioxole) is synthesized from commercially available starting materials.

-

Asymmetric Coupling: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halo-1,3-benzodioxole, a copper catalyst (e.g., copper(I) iodide), a chiral ligand (e.g., a chiral diamine or amino alcohol), and a suitable solvent (e.g., DMF or toluene).

-

The reaction mixture is heated to an appropriate temperature (typically ranging from 80 to 150 °C) and stirred for an extended period (24-72 hours).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-4,4'-bi-1,3-benzodioxole. The enantiomeric excess would be determined by chiral HPLC analysis.

Synthesis of the Phosphine Moiety: Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

The synthesis of the bulky phosphine component can be achieved in two main steps: the preparation of the corresponding phosphine oxide followed by its reduction.

2.2.1. Synthesis of Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide

A common method for the synthesis of diarylphosphine oxides is the reaction of a Grignard reagent with diethyl phosphite.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3,5-di-tert-butyl-4-methoxybenzene in anhydrous THF to form the corresponding Grignard reagent.

-

Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (0 °C) of diethyl phosphite in anhydrous THF.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide.

2.2.2. Reduction of the Phosphine Oxide

The reduction of the phosphine oxide to the desired phosphine can be accomplished using various reducing agents, with silanes being a common and effective choice. Trichlorosilane is a powerful reducing agent for this transformation.[1]

Experimental Protocol:

-

A solution or suspension of di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide in an anhydrous, inert solvent such as toluene is prepared in a flame-dried flask under an argon atmosphere.

-

Trichlorosilane is added to the mixture. An exothermic reaction may be observed.

-

The reaction mixture is heated (e.g., to 90 °C) for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Work-up and Purification: The reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of an aqueous base solution (e.g., 2N NaOH). The layers are separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried and the solvent is removed under reduced pressure to give the crude phosphine. The product can be further purified by distillation or crystallization.

Final Coupling Step: Synthesis of this compound

The final step involves the coupling of the chiral biaryl backbone with the phosphine moiety. A common strategy for this type of transformation is the lithiation of the biaryl followed by reaction with a chlorophosphine derivative. However, an alternative and plausible route involves the direct coupling of the phosphine with a di-halogenated derivative of the chiral backbone.

Conceptual Experimental Protocol:

-

Halogenation of the Backbone: The (R)-4,4'-bi-1,3-benzodioxole is first di-halogenated at the 5 and 5' positions, for example, through a bromination reaction, to yield (R)-5,5'-dibromo-4,4'-bi-1,3-benzodioxole.

-

Coupling Reaction: In a glovebox or under an inert atmosphere, a reaction vessel is charged with (R)-5,5'-dibromo-4,4'-bi-1,3-benzodioxole, di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, a palladium or nickel catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

-

The reaction mixture is heated under reflux for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the final product, this compound.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from the individual precursors and culminating in the final chiral ligand.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a highly effective chiral ligand for asymmetric catalysis. The key to a successful synthesis lies in the enantioselective construction of the biaryl backbone and the efficient preparation and coupling of the sterically demanding phosphine moieties. The detailed conceptual protocols provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important molecule for applications in academic research and industrial drug development. Further investigation into more efficient and scalable asymmetric methods for the biaryl coupling will continue to be an area of active research.

References

(R)-Dtbm-segphos: A Comprehensive Technical Guide for Researchers

CAS Number: 566940-03-2

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a chiral phosphine ligand renowned for its efficacy in a wide range of asymmetric catalytic reactions. Its unique structural features, characterized by bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups and a rigid biphenyl backbone, impart exceptional stereocontrol in metal-catalyzed transformations. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

This compound is an off-white powder with the empirical formula C₇₄H₁₀₀O₈P₂ and a molecular weight of 1179.53 g/mol .[1] A summary of its key physical and safety data is presented below.

| Property | Value | Reference |

| CAS Number | 566940-03-2 | [1][2] |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [1] |

| Molecular Weight | 1179.53 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 126-128 °C | [2] |

| Boiling Point (Predicted) | 987.3 ± 65.0 °C | [2] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a multitude of metal-catalyzed asymmetric reactions, consistently delivering high yields and excellent enantioselectivities. Its performance in several key transformations is summarized in the table below.

| Reaction Type | Metal Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Iridium-Catalyzed Asymmetric Cyclization | [IrCl(coe)₂]₂ | 2,2-diphenyl-4-pentenoic acid | (R)-4,4-diphenyl-dihydro-furan-2-one | 95 | 81 | |

| Palladium-Catalyzed Domino Carbopalladation/C(sp³)–Pd Capture | Pd₂(dba)₃ | N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide | Chiral oxindole derivative | 65 | 95 | |

| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | >99 | 94 | |

| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >99 | 96 | |

| Copper-Catalyzed Asymmetric Hydrosilylation | CuH | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99 | 95 |

Experimental Protocols

Palladium-Catalyzed Enantioselective Domino Carbopalladation/C(sp³)–Pd Capture

This protocol details the synthesis of a chiral oxindole derivative using a palladium catalyst featuring this compound.

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

This compound

-

N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide (Substrate)

-

AgBr (Silver Bromide)

-

Et₃N (Triethylamine)

-

1,2-DCE (1,2-Dichloroethane), anhydrous

-

DMF (N,N-Dimethylformamide), anhydrous

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).

-

Add 1 mL of anhydrous 1,2-DCE to the vessel and allow the catalyst and ligand to pretreat.

-

In a separate vessel, dissolve the N-methyl-N-(2-(tosylhydrazono)ethyl)acrylamide substrate (0.1 mmol) in 1 mL of anhydrous DMF.

-

To the reaction vessel containing the catalyst and ligand, add AgBr (1 equiv) and Et₃N (2.8 equiv).

-

Heat the reaction mixture to 80 °C.

-

Add the substrate solution dropwise to the reaction mixture over a period of 4 hours.

-

Maintain the reaction at 80 °C for 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Purify the product using standard chromatographic techniques.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Copper-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones

This protocol describes the reduction of a heteroaromatic ketone to a chiral alcohol using a copper-hydride catalyst with this compound.

Materials:

-

CuH (Copper(I) Hydride) - can be generated in situ

-

This compound

-

Heteroaromatic ketone (e.g., 2-Acetylfuran)

-

PMHS (Polymethylhydrosiloxane)

-

Anhydrous toluene

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

-

Add CuH to the solution. If generating in situ, follow appropriate literature procedures.

-

Add the heteroaromatic ketone substrate to the catalyst mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -50 °C to room temperature, depending on the substrate).

-

Slowly add PMHS as the hydride source.

-

Stir the reaction mixture until completion, monitoring by TLC or GC.

-

Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Plausible Catalytic Cycle for Iridium-Catalyzed Asymmetric Cyclization

The following diagram illustrates a plausible catalytic cycle for the asymmetric cyclization of alkenoic acids catalyzed by an Iridium-(R)-Dtbm-segphos complex.

Caption: Plausible catalytic cycle for Ir-catalyzed asymmetric cyclization.

General Workflow for Chiral Ligand Screening in Asymmetric Catalysis

This diagram outlines a typical experimental workflow for screening chiral ligands like this compound to optimize an asymmetric catalytic reaction.

Caption: Workflow for chiral ligand screening and reaction optimization.

References

The Discovery and Development of (R)-DTBM-SEGPHOS: A Technical Guide

(R)-DTBM-SEGPHOS is a highly effective and widely utilized chiral phosphine ligand in asymmetric catalysis. Its development by Takasago International Corporation marked a significant advancement in the field, offering a ligand with a unique steric and electronic profile that has proven successful in a multitude of stereoselective transformations. This technical guide provides an in-depth overview of the discovery, key features, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, chemically known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a member of the SEGPHOS family of atropisomeric biaryl bisphosphine ligands.[1] Developed as a successor to the pioneering BINAP ligand, SEGPHOS and its derivatives were designed with a narrower dihedral angle between the aromatic faces. This structural modification was predicted to enhance both the enantioselectivity and catalytic activity of its metal complexes, a hypothesis that has been repeatedly validated in practice.

The defining characteristic of DTBM-SEGPHOS is the presence of bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. These groups create a highly demanding steric environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The electron-donating nature of the methoxy groups also influences the electronic properties of the catalyst, contributing to its high reactivity.

Discovery and Development

The development of the SEGPHOS family of ligands, including DTBM-SEGPHOS, was pioneered by Takasago International Corporation, a company with a long history of innovation in asymmetric catalysis. The design of these ligands was a direct evolution from the highly successful BINAP ligand. The core concept was to modify the biaryl backbone to tune the dihedral angle and, consequently, the catalytic performance.

The introduction of the 3,5-di-tert-butyl-4-methoxyphenyl groups to the phosphine moieties was a key step in the development of DTBM-SEGPHOS. This modification aimed to maximize steric hindrance, thereby creating a more defined and effective chiral pocket for asymmetric induction. The result was a ligand that often outperforms its predecessors, particularly in challenging catalytic transformations requiring high enantioselectivity.

Synthesis of this compound Metal Complexes

While a detailed, publicly available experimental protocol for the synthesis of the this compound ligand itself is proprietary to Takasago, the preparation of its metal complexes is well-documented in the scientific literature. A representative protocol for the synthesis of a nickel(II) complex is provided below.

Experimental Protocol: Synthesis of [this compound]NiCl₂

This procedure describes the formation of the pre-catalyst complex, which can be used in various cross-coupling reactions.

Materials:

-

This compound

-

Nickel(II) chloride (NiCl₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane (anhydrous)

-

Celite®

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).

-

Anhydrous acetonitrile (15 mL) is added to the flask.

-

A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then sealed with a nitrogen-filled balloon.

-

The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.

-

While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted with acetonitrile in a glass filter funnel.

-

The Celite® is washed with additional acetonitrile (300 mL) until the filtrate runs clear.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting solid is dissolved in a minimal amount of dichloromethane, transferred to a vial, and concentrated again.

-

The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder.

Applications in Asymmetric Catalysis

The unique structural features of this compound have led to its successful application in a wide range of metal-catalyzed asymmetric reactions. Its complexes with ruthenium, rhodium, palladium, and copper have demonstrated exceptional performance.

Asymmetric Hydrogenation

This compound has been extensively used in the asymmetric hydrogenation of various functional groups, including ketones, enamides, and β-keto esters. The high steric bulk and electron-rich nature of the ligand contribute to high catalytic activity and enantioselectivity.

Workflow for Asymmetric Hydrogenation:

Caption: General workflow for asymmetric hydrogenation.

Copper-Catalyzed Asymmetric Hydrosilylation

One of the most notable applications of this compound is in copper-catalyzed asymmetric hydrosilylation of ketones and imines. The in-situ generated copper hydride complex, [this compound]CuH, is a highly effective catalyst for the reduction of a wide range of substrates, affording chiral alcohols and amines with excellent enantioselectivity.[2][3]

Catalytic Cycle for Cu-Catalyzed Hydrosilylation of Ketones:

Caption: Proposed catalytic cycle for Cu-hydrosilylation.

Palladium-Catalyzed Reactions

This compound has also found utility in palladium-catalyzed reactions, such as the kinetic resolution of tertiary propargylic alcohols. The bulky nature of the ligand is crucial for differentiating between the two enantiomers of the racemic starting material, allowing for the selective transformation of one enantiomer.

Catalytic Cycle for Pd-Catalyzed Kinetic Resolution:

Caption: Proposed cycle for Pd-catalyzed kinetic resolution.

Quantitative Data Summary

The following tables summarize the performance of this compound in various catalytic reactions, showcasing its broad applicability and high efficiency.

Table 1: Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |

| Acetophenone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 98 |

| 1-Tetralone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 97 |

| 2-Butanone | [RuCl₂(R-DTBM-SEGPHOS)(dmf)₂] | 1000 | >99 | 96 |

Table 2: Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

| Substrate | Catalyst Loading (mol%) | Silane | Yield (%) | ee (%) |

| Acetophenone | 1.0 | PMHS | 95 | 98 |

| 4-Methoxyacetophenone | 1.0 | PMHS | 96 | 97 |

| 2-Acetylpyridine | 1.0 | PMHS | 94 | 99 |

Table 3: Palladium-Catalyzed Kinetic Resolution of Propargylic Alcohols

| Substrate | Catalyst | Conversion (%) | ee (%) of Alcohol | ee (%) of Product |

| 1-Phenyl-2-propyn-1-ol | Pd(this compound)Cl₂ | 50 | >99 | 95 |

| 1-(2-Naphthyl)-2-propyn-1-ol | Pd(this compound)Cl₂ | 52 | 98 | 94 |

| 1-Cyclohexyl-2-propyn-1-ol | Pd(this compound)Cl₂ | 48 | >99 | 96 |

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique steric and electronic properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, have enabled remarkable levels of enantioselectivity and reactivity across a broad spectrum of chemical transformations. From asymmetric hydrogenation and hydrosilylation to palladium-catalyzed kinetic resolutions, this compound has proven to be an indispensable tool for the synthesis of chiral molecules. Its development by Takasago has not only provided a powerful catalytic ligand but has also spurred further innovation in the design of next-generation chiral catalysts. For researchers and professionals in the field of drug development and fine chemical synthesis, this compound remains a go-to ligand for achieving high stereocontrol in challenging catalytic reactions.

References

- 1. Copper(I) Hydride-Catalyzed Asymmetric Hydrosilylation of Heteroaromatic Ketones [organic-chemistry.org]

- 2. Palladium-Catalyzed, Enantioselective Desymmetrization of N-Acylaziridines with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of asymmetric hydrosilylations mediated by catalytic (DTBM-SEGPHOS)CuH - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Dtbm-segphos: A Technical Guide to Solubility and Stability for Researchers

(R)-3,5-tBu-4-MeO-SEGPHOS , commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine ligand in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that facilitates high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is typically supplied as an off-white to white powder. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Off-white powder |

| Melting Point | 126-128°C |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ |

| Molecular Weight | 1179.53 g/mol |

| CAS Number | 566940-03-2 |

Solubility Profile

While precise quantitative solubility data (e.g., mg/mL) is not extensively published, empirical evidence from a range of chemical literature provides a strong qualitative understanding of its solubility in common organic solvents. This compound is generally soluble in many organic solvents but is insoluble in water.

| Solvent | Solubility | Application Examples |

| Dichloromethane (CH₂Cl₂) | Soluble | Used for extractions and as a reaction solvent.[1] |

| Toluene | Soluble | A common solvent for various catalytic reactions. |

| Acetonitrile (CH₃CN) | Soluble | Used in the synthesis of metal complexes of the ligand.[1] |

| 1,2-Dichloroethane (DCE) / N,N-Dimethylformamide (DMF) | Soluble (in mixture) | A 1:1 mixture has been used in palladium-catalyzed domino reactions. |

| Methanol (MeOH) | Used in solvent mixtures | A 7:1 mixture of CH₂Cl₂/MeOH has been reported for asymmetric hydrogenations. |

Stability and Handling

Proper handling and storage are critical to maintaining the integrity and catalytic activity of this compound. The primary degradation pathway for phosphine ligands, including this compound, is oxidation of the phosphorus(III) center to a phosphorus(V) oxide.

Key Stability Factors:

-

Air/Oxygen: The lone pair of electrons on the phosphorus atoms makes the ligand susceptible to oxidation. It is crucial to handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon).

-

Light: It is recommended to protect the ligand from light, suggesting potential photosensitivity.

-

Temperature: The recommended storage temperature is 2-8°C to minimize degradation over time.

In some applications, the oxidized form, this compound oxide, has been recovered from reaction mixtures. This oxide can be chemically reduced to regenerate the active phosphine ligand, offering a potential for ligand recycling.

Storage Recommendations

To ensure the longevity and performance of this compound, the following storage conditions are recommended:

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

-

Temperature: Maintain storage at 2-8°C.

-

Light: Keep in a light-resistant container.

Experimental Protocols

The following is a generalized protocol for the handling and use of this compound in a catalytic reaction, based on established procedures. This protocol is intended as a guide and may require optimization for specific applications.

**Preparation of a Metal-Ligand Complex (Example: [this compound]NiCl₂) **[1][2]

This procedure details the formation of a nickel(II) complex, illustrating a typical workflow for handling the ligand.

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

-

Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.

-

Charging the Reaction Vessel: To a dry round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and the metal salt (e.g., NiCl₂, 1.0 equivalent).

-

Solvent Addition: Add the desired anhydrous solvent (e.g., acetonitrile) via cannula or syringe.

-

Reaction: The mixture can be stirred at room temperature or heated as required for the complex formation. For the NiCl₂ complex, the mixture is heated to reflux for 16 hours.

-

Work-up and Purification: The work-up procedure will depend on the specific complex. For the example provided, the reaction mixture is filtered through Celite to remove any insoluble material. The filtrate is then concentrated, and the resulting solid is dissolved in a minimal amount of a solvent like dichloromethane for further purification or use.

Visualizing Workflows and Stability Factors

To further clarify the handling and stability considerations for this compound, the following diagrams are provided.

References

Theoretical Insights into (R)-DTBM-SEGPHOS Complexes: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical studies conducted on (R)-DTBM-SEGPHOS metal complexes, with a particular focus on palladium and rhodium catalysts. This compound is a highly effective chiral phosphine ligand renowned for its ability to induce high enantioselectivity in a variety of asymmetric catalytic reactions. This document synthesizes key findings from computational chemistry, offering researchers, scientists, and drug development professionals a detailed understanding of the structural, mechanistic, and stereochemical aspects of these important catalytic systems. Quantitative data from Density Functional Theory (DFT) calculations are presented in tabular format for ease of comparison, and detailed computational methodologies are provided. Visualizations of key catalytic cycles and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction

(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, commonly known as this compound, is a privileged chiral ligand in asymmetric catalysis. Its rigid backbone and bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups create a well-defined and highly sterically hindered chiral environment around a metal center. This unique architecture is instrumental in achieving high levels of stereocontrol in a wide range of chemical transformations, making it a valuable tool in the synthesis of chiral molecules, including active pharmaceutical ingredients.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the intricate mechanisms by which this compound complexes operate. These computational investigations provide insights into reaction pathways, the structures of key intermediates and transition states, and the origins of enantioselectivity that are often difficult to obtain through experimental means alone. This guide will delve into the theoretical underpinnings of two significant applications of this compound complexes: a palladium-catalyzed domino carbopalladation/C(sp³)–Pd capture reaction and a rhodium-catalyzed intramolecular hydroacylation.

Palladium-Catalyzed Enantioselective Domino Reaction

A notable application of this compound is in the palladium-catalyzed enantioselective domino carbopalladation/C(sp³)–Pd capture reaction using N-tosylhydrazones as diazo precursors. This reaction is crucial for the synthesis of chiral oxindoles. DFT studies have been instrumental in understanding the catalytic cycle and the origin of the high enantioselectivity observed.[1]

Proposed Catalytic Cycle

The catalytic cycle, as supported by DFT calculations, is initiated by the in situ formation of the active Pd(0) species. A plausible mechanism involves the oxidative addition of the N-methylacrylamide substrate to the palladium catalyst, followed by the scavenging of a halide ion by a silver salt to generate a cationic Pd(II) intermediate. This intermediate then undergoes a 1,2-migratory insertion in an enantioselective manner.[1]

Caption: Proposed catalytic cycle for the Pd-catalyzed domino reaction.

Computational Details

All DFT calculations were performed using the Gaussian 09 suite of programs. The B3LYP functional was employed for all calculations. The LANL2DZ basis set was used for the palladium atom, while the 6-31G(d,p) basis set was used for all other atoms. Solvent effects were modeled using the conductor-like polarizable continuum model (CPCM) with dichloromethane as the solvent.

Quantitative Data

The following table summarizes the calculated relative free energies for the key intermediates and transition states in the catalytic cycle. The energies are reported in kcal/mol relative to the separated reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

| I | Active Pd(0) Catalyst | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| II | Oxidative Addition Product | -5.7 |

| III | Cationic Pd(II) Intermediate | -8.3 |

| TS2 | 1,2-Migratory Insertion Transition State | +5.4 |

| IV | C(sp³)–Pd Intermediate | -12.1 |

| TS3 | β-Hydride Elimination Transition State | +2.1 |

| V | Product Complex | -25.6 |

Data extracted from the supporting information of the cited literature.

Rhodium-Catalyzed Intramolecular Hydroacylation

This compound is also a highly effective ligand in rhodium-catalyzed intramolecular hydroacylation reactions, which are used to synthesize chiral lactones. Theoretical studies have provided a detailed mechanistic picture of this transformation, including the identification of the rate-determining step and the origin of enantioselectivity.

Mechanistic Pathway

The proposed mechanism for the rhodium-catalyzed intramolecular hydroacylation involves three key steps:

-

Oxidative Addition: The aldehyde C-H bond of the substrate undergoes oxidative addition to the Rh(I) center.

-

Migratory Insertion: The keto-carbonyl group inserts into the Rh-H bond.

-

Reductive Elimination: The final C-O bond is formed through reductive elimination, releasing the lactone product and regenerating the Rh(I) catalyst.

Caption: Key steps in the Rh-catalyzed intramolecular hydroacylation.

Experimental Protocols for Computational Studies

The computational methodology for studying the rhodium-catalyzed hydroacylation typically involves the following steps:

-

Model System Definition: A simplified substrate that captures the essential electronic and steric features of the experimental system is chosen.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a selected DFT functional and basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To improve the accuracy of the relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

-

Solvation Modeling: The effect of the solvent is incorporated using a continuum solvation model.

Representative Computational Parameters

| Parameter | Typical Value/Method |

| DFT Functional | B3LYP, M06 |

| Basis Set (Rh) | LANL2DZ with ECP |

| Basis Set (Other Atoms) | 6-31G(d) or higher |

| Solvation Model | CPCM, SMD |

| Software | Gaussian, ORCA |

Conclusions and Future Outlook

Theoretical studies of this compound complexes have significantly advanced our understanding of their catalytic behavior. The detailed mechanistic insights and quantitative energetic data obtained from DFT calculations are invaluable for rationalizing observed stereoselectivities and for the future design of more efficient and selective catalysts. As computational methods continue to improve in accuracy and efficiency, we can expect that in silico studies will play an increasingly important role in the discovery and optimization of new asymmetric transformations. The synergy between theoretical and experimental approaches will undoubtedly continue to be a powerful driver of innovation in the field of catalysis and drug development.

References

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis. Its unique structural and electronic properties, characterized by significant steric bulk and electron-rich phosphine centers, have established it as a privileged ligand for a variety of transition metal-catalyzed reactions, delivering products with exceptional levels of enantioselectivity. This technical guide provides an in-depth review of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Applications and Performance Data

This compound has demonstrated remarkable success in numerous asymmetric transformations, most notably in hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The ligand's efficacy is particularly pronounced in reactions catalyzed by rhodium, ruthenium, palladium, and copper complexes. Below are tabulated summaries of its performance in key catalytic applications.

Rhodium-Catalyzed Asymmetric Hydrogenation

The combination of this compound with rhodium precursors forms highly active and enantioselective catalysts for the hydrogenation of various prochiral olefins.

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-2-acetamidoacrylate | [Rh(COD)₂(BF₄)] / this compound | 100 | CH₂Cl₂ | 10 | 25 | >99 | >99 |

| Methyl (Z)-2-acetamidocinnamate | [Rh(COD)₂(BF₄)] / this compound | 100 | Toluene | 10 | 25 | >99 | 99 |

| (Z)-2-acetamido-3-(1-naphthyl)acrylate | [Rh(COD)₂(BF₄)] / this compound | 100 | CH₂Cl₂ | 10 | 25 | >99 | 98 |

| (Z)-1-phenyl-1-propen-2-yl acetate | [Rh(COD)₂(BF₄)] / this compound | 100 | Toluene | 20 | 0 | >99 | 97 |

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes of this compound are particularly effective for the hydrogenation of ketones and challenging olefin substrates.

| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Methyl benzoylformate | RuCl₂--INVALID-LINK--n | 1000 | MeOH | 10 | 50 | 98 | 99 |

| Acetophenone | RuCl₂--INVALID-LINK--n | 1000 | MeOH | 20 | 80 | 95 | 97 |

| 1-(2-pyridyl)-2-propanone | RuCl₂--INVALID-LINK--n | 500 | MeOH | 50 | 25 | 99 | 98 |

| 2,4,4-trimethyl-2-cyclohexenone | Ru(OAc)₂[this compound] | 200 | Toluene | 50 | 80 | 92 | 96 |

Copper-Catalyzed Asymmetric Hydrosilylation

This compound has been successfully employed in copper-catalyzed asymmetric hydrosilylation of ketones, providing access to chiral secondary alcohols.

| Substrate | Hydrosilane | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Acetophenone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | 0 | 95 | 98 |

| 1-Naphthyl methyl ketone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | 0 | 93 | 97 |

| 2-Hexanone | PhSiH₃ | Cu(OAc)₂ / this compound | Toluene | -20 | 90 | 95 |

| Propiophenone | (EtO)₃SiH | CuCl / NaOtBu / this compound | THF | -78 | 92 | 99 |

Palladium-Catalyzed Asymmetric Reactions

The utility of this compound extends to palladium-catalyzed transformations, such as the kinetic resolution of tertiary propargylic alcohols.[1]

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) (alcohol) | ee (%) (alcohol) | Yield (%) (acid) | ee (%) (acid) |

| rac-1-phenyl-1-(p-tolyl)prop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 46 | 98 | 45 | 91 |

| rac-1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 45 | 99 | 44 | 92 |

| rac-1-(4-chlorophenyl)-1-phenylprop-2-yn-1-ol | Pd(this compound)Cl₂ / (PhO)₂POOH | Dioxane | 20 | 42 | 97 | 43 | 90 |

Experimental Protocols

Synthesis of this compound

Caption: Generalized synthetic pathway for this compound.

1. (R)-4,4'-Bibenzo[d][2][3]dioxole-5,5'-diol: The synthesis commences with the optically pure biphenolic core.

2. Triflation: The hydroxyl groups of the biphenol are converted to triflates, which are excellent leaving groups for subsequent cross-coupling reactions.

- Protocol: To a solution of the diol in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at room temperature until completion.

3. Phosphination: A palladium-catalyzed cross-coupling reaction is employed to introduce the bulky phosphine moieties.

- Protocol: The ditriflate is reacted with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in an aprotic solvent like toluene or dioxane.

4. Purification: The final product is purified by column chromatography on silica gel to afford this compound as a white solid.

In-situ Preparation of the Rhodium Catalyst and Asymmetric Hydrogenation of Methyl (Z)-2-acetamidoacrylate

This protocol describes the in-situ preparation of the active rhodium catalyst followed by a typical asymmetric hydrogenation reaction.

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

-

[Rh(COD)₂(BF₄)] (1.0 mol%)

-

This compound (1.1 mol%)

-

Methyl (Z)-2-acetamidoacrylate (1.0 equiv)

-

Degassed dichloromethane (CH₂Cl₂)

-

High-purity hydrogen gas

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂(BF₄)] and this compound. Degassed CH₂Cl₂ is added, and the resulting solution is stirred under an argon atmosphere for 15 minutes.

-

Reaction Setup: The substrate, methyl (Z)-2-acetamidoacrylate, is added to the catalyst solution. The flask is then placed in a stainless-steel autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm with hydrogen. The reaction mixture is stirred vigorously at 25 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the chiral product.

-

Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination.

Caption: Plausible catalytic cycle for Rh-catalyzed hydrogenation.

1. Catalyst Activation and Olefin Coordination: The active catalyst, a solvated rhodium complex with the chiral ligand (L*), coordinates to the prochiral olefin substrate, displacing a solvent molecule (S). This coordination can occur in two diastereomeric forms, one of which is favored due to steric interactions between the substrate and the chiral ligand.

2. Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) complex.

3. Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond of the substrate, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.

4. Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group, forming the saturated product and regenerating the active rhodium(I) catalyst, which can then enter another catalytic cycle.

Conclusion

This compound stands out as a powerful and versatile chiral ligand for asymmetric catalysis. Its application in the synthesis of enantiomerically enriched compounds, particularly chiral amines and alcohols, makes it an invaluable tool for the pharmaceutical and fine chemical industries. The high yields and exceptional enantioselectivities achieved with this ligand, coupled with its broad applicability across various metal-catalyzed reactions, underscore its importance in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in research and development settings.

References

Chiroptical Properties of (R)-Dtbm-segphos: A Technical Guide

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective chiral phosphine ligand utilized in asymmetric catalysis. Its rigid backbone and bulky substituents create a well-defined chiral environment, crucial for achieving high enantioselectivity in various chemical transformations. The stereochemical integrity of this ligand is paramount for its function, and this is definitively characterized by its chiroptical properties. This technical guide provides an in-depth overview of the principles, experimental methodologies, and computational approaches for determining the chiroptical characteristics of this compound.

Fundamental Chiroptical Properties

Chiroptical spectroscopy probes the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral ligand like this compound, these techniques provide a unique fingerprint of its three-dimensional structure.

-

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of linearly polarized light as a function of wavelength. The variation of specific rotation with wavelength provides structural information.

-

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry associated with molecular vibrations.

Quantitative Data Presentation

Due to the absence of specific published data for this compound, the following tables illustrate the typical format for presenting chiroptical data for a chiral bisphosphine ligand. These values are hypothetical and serve as a template.

Table 1: Optical Rotation Data

| Compound | Wavelength (nm) | Specific Rotation ([α]) | Concentration (g/100mL) | Solvent |

| This compound (Exemplary) | 589 (D-line) | -X.X° | c = 1.0 | Chloroform |

Table 2: Electronic Circular Dichroism (ECD) Data

| Compound | Wavelength (λmax, nm) | Molar Ellipticity (Δε) |

| This compound (Exemplary) | 220 | +X.X |

| 250 | -Y.Y | |

| 290 | +Z.Z |

Table 3: Vibrational Circular Dichroism (VCD) Data

| Compound | Wavenumber (cm⁻¹) | Differential Absorbance (ΔA) |

| This compound (Exemplary) | 1450 | +X.X x 10⁻⁵ |

| 1380 | -Y.Y x 10⁻⁵ | |

| 1240 | +Z.Z x 10⁻⁵ |

Experimental Protocols

The following are detailed methodologies for the key experiments to determine the chiroptical properties of this compound. Given that phosphine ligands can be sensitive to air, all sample preparations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Measurement of Specific Rotation (ORD)

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., chloroform, THF) in a volumetric flask.

-

Instrumentation: Use a calibrated polarimeter.

-

Measurement:

-

Rinse the sample cell with the solvent and fill it with the pure solvent to obtain a blank reading.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Measure the optical rotation at a specific wavelength, typically the sodium D-line (589 nm), and at a constant temperature (e.g., 20 °C).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Electronic Circular Dichroism (ECD) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) to an absorbance of approximately 0.5-1.0 at the wavelength of interest.

-

Instrumentation: Use a dedicated ECD spectrometer.

-

Measurement:

-

Record the ECD spectrum over a desired wavelength range (e.g., 200-400 nm).

-

Acquire a baseline spectrum of the solvent in the same cuvette.

-

Subtract the solvent baseline from the sample spectrum.

-

-

Data Presentation: The data is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength (nm).

Vibrational Circular Dichroism (VCD) Spectroscopy

-

Sample Preparation: Prepare a concentrated solution of this compound (typically 10-50 mg/mL) in a suitable infrared-transparent, non-polar solvent (e.g., deuterated chloroform, carbon tetrachloride).

-

Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

-

Measurement:

-

Acquire the VCD and IR spectra of the sample in a fixed-pathlength cell.

-

Acquire the spectra of the pure solvent and the racemate (if available) for baseline correction.

-

-

Data Analysis: The VCD spectrum is presented as the differential absorbance (ΔA) as a function of wavenumber (cm⁻¹).

Computational Prediction of Chiroptical Properties

In the absence of experimental data, or for confirmation of stereochemical assignment, computational methods are invaluable.

-

Conformational Search: Due to the flexibility of the biaryl axis and the phenyl groups, a thorough conformational search is the first critical step.

-

Geometry Optimization: The identified low-energy conformers are then optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d).

-

Calculation of Chiroptical Properties:

-

Time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum and optical rotation.

-

VCD spectra are calculated from the harmonic vibrational frequencies and rotational strengths.

-

-

Spectral Simulation: The calculated properties for each conformer are Boltzmann-averaged to generate the final predicted spectrum, which can then be compared with experimental data.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the analysis of the chiroptical properties of this compound.

Caption: Experimental workflow for chiroptical measurements.

Caption: Computational workflow for predicting chiroptical properties.

Caption: Logic for absolute configuration assignment.

Conclusion

The chiroptical properties of this compound are a definitive indicator of its stereochemical identity and purity. While specific spectral data is not widely published, this guide provides the necessary framework for researchers and drug development professionals to obtain and interpret this crucial information. The combination of experimental measurements (ORD, ECD, VCD) and computational predictions offers a powerful and robust methodology for the structural elucidation and quality control of this important chiral ligand.

An In-Depth Technical Guide to the Electronic Effects of the (R)-Dtbm-segphos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dtbm-segphos is a chiral biaryl phosphine ligand renowned for its efficacy in a wide range of asymmetric catalytic reactions. Its unique electronic and steric properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms, play a crucial role in achieving high enantioselectivity and catalytic activity. This technical guide provides a comprehensive overview of the electronic effects of this compound, supported by available data, experimental protocols for its use and characterization, and visualizations to elucidate key concepts.

The electronic nature of phosphine ligands is a critical factor in determining the reactivity and selectivity of their metal complexes. The electron-donating or -withdrawing ability of the substituents on the phosphorus atom directly influences the electron density at the metal center, thereby affecting substrate activation, oxidative addition, reductive elimination, and other elementary steps in a catalytic cycle. In the case of this compound, the interplay between its bulky steric profile and its electronic characteristics creates a highly effective chiral environment for asymmetric transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole |

| CAS Number | 566940-03-2 |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ |

| Molecular Weight | 1179.53 g/mol |

| Appearance | Off-white powder |

| Melting Point | 126-128 °C |

Electronic Effects of this compound

The electronic properties of this compound are primarily dictated by the electron-rich 3,5-di-tert-butyl-4-methoxyphenyl groups attached to the phosphorus atoms. The methoxy group at the para position is a strong electron-donating group due to resonance effects, which increases the electron density on the phosphorus atoms. This enhanced electron-donating ability makes this compound a strong σ-donor ligand.

The increased electron density on the phosphorus atoms is then donated to the metal center upon coordination. This has several important consequences for catalysis:

-

Enhanced Metal Nucleophilicity: A more electron-rich metal center is more nucleophilic, which can facilitate oxidative addition reactions, a key step in many catalytic cycles.

-

Stabilization of High Oxidation States: The strong σ-donation from the ligand helps to stabilize higher oxidation states of the metal, which can be beneficial in certain catalytic transformations.

-

Modulation of Reductive Elimination: The electronic properties of the ligand can also influence the rate of reductive elimination, the product-forming step in many cross-coupling reactions.

Experimental Protocols

Synthesis of [this compound]NiCl₂

A common application of this compound is in the formation of metal complexes that serve as catalysts. The following is a detailed protocol for the synthesis of a nickel(II) chloride complex.

Materials:

-

This compound

-

Nickel(II) chloride (NiCl₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane (anhydrous)

-

Nitrogen gas (or Argon)

-

Standard Schlenk line or glovebox equipment

-

Round-bottom flask, condenser, magnetic stirrer, etc.

Procedure:

-

In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, charge a round-bottom flask with this compound (1.0 equiv) and NiCl₂ (1.0 equiv).

-

Add anhydrous acetonitrile to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 16 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Wash the Celite pad with additional acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of anhydrous dichloromethane and then concentrate to dryness.

-

Dry the resulting solid under high vacuum to afford [this compound]NiCl₂ as a dark green-black powder.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of [this compound]NiCl₂.

Spectroscopic Characterization

While a comprehensive public database of the spectra for this compound is not available, characterization is typically performed using standard spectroscopic techniques.

-

³¹P NMR Spectroscopy: This is the most direct method to probe the electronic environment of the phosphorus atoms. For bulky biaryl phosphine ligands, the chemical shifts are expected to be in a similar range. The spectrum of this compound would show a single resonance, confirming the symmetry of the ligand.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a complex pattern of signals corresponding to the numerous carbon atoms in the molecule. The signals for the carbon atoms in the 3,5-di-tert-butyl-4-methoxyphenyl groups and the segphos backbone would be characteristic.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will display signals for the aromatic protons and the protons of the tert-butyl and methoxy groups.

-

FTIR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O, C-H, and P-C bonds present in the molecule.

Applications in Asymmetric Catalysis

The unique electronic and steric properties of this compound have led to its successful application in a variety of asymmetric catalytic reactions, often affording high yields and excellent enantioselectivities.

Selected Catalytic Applications of this compound

| Reaction Type | Metal Catalyst | Substrate Scope | Typical Yield (%) | Typical ee (%) |

| Asymmetric Hydrosilylation | Copper | Ketones | High | High |

| Domino Carbopalladation/C(sp³)–Pd Capture | Palladium | N-methyl acrylamide and tosylhydrazones | 64 | 97 |

| Kinetic Resolution | Palladium | Tertiary propargylic alcohols | Good | >99 |

Signaling Pathway Diagram for a Generic Catalytic Cycle:

The following diagram illustrates a simplified, generic catalytic cycle where a metal complex of this compound might be involved. The electronic properties of the ligand influence each step of this cycle.

Caption: A generic catalytic cycle involving a metal-(R)-Dtbm-segphos complex.

Conclusion

This compound is a powerful and versatile chiral ligand whose efficacy is deeply rooted in its distinct electronic and steric characteristics. The electron-rich nature of the ligand, conferred by the 3,5-di-tert-butyl-4-methoxyphenyl substituents, plays a pivotal role in modulating the properties of the metal center to which it coordinates, thereby enabling a wide array of highly selective asymmetric transformations. While further quantitative studies on its electronic parameters would be beneficial, the existing body of literature clearly demonstrates the significant impact of its electronic effects on catalysis. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this compound in their work.

Methodological & Application

Application Notes and Protocols: (R)-Dtbm-segphos in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-4,4'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphine), commonly known as (R)-Dtbm-segphos, is a chiral biaryl phosphine ligand renowned for its steric bulk and electron-rich nature. These properties make it a highly effective ligand in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions where high enantioselectivity is required. This document provides detailed application notes and experimental protocols for the use of this compound in two distinct palladium-catalyzed transformations.

Application 1: Enantioselective Domino Carbopalladation/C(sp3)–Pd Capture

This protocol outlines a palladium-catalyzed enantioselective domino reaction between N-methylacrylamide and N-tosylhydrazones. The reaction proceeds via a cationic Heck cascade, enabling the synthesis of chiral oxindoles with high enantiomeric excess.

Data Presentation

| Entry | N-Tosylhydrazone | Yield (%)[1] | ee (%)[1] |

| 1 | Benzaldehyde | 65 | 95 |

| 2 | 4-Methylbenzaldehyde | 68 | 96 |

| 3 | 4-Methoxybenzaldehyde | 72 | 97 |

| 4 | 4-Chlorobenzaldehyde | 62 | 94 |

| 5 | 2-Naphthaldehyde | 60 | 93 |

Experimental Protocol

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

This compound

-

N-methylacrylamide

-

Substituted N-tosylhydrazone

-

Triethylamine (Et₃N)

-

Silver bromide (AgBr)

-

1,2-Dichloroethane (1,2-DCE), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk tube

-

Magnetic stirrer

Procedure: [1]

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).

-

Add 1 mL of anhydrous 1,2-DCE to the Schlenk tube and stir the mixture at room temperature for 20 minutes to pre-treat the catalyst and ligand.

-

In a separate vial, dissolve the N-tosylhydrazone (0.15 mmol) in 1 mL of anhydrous DMF.

-

To the Schlenk tube containing the pre-treated catalyst, add N-methylacrylamide (0.1 mmol), AgBr (1 equiv), and Et₃N (2.8 equiv).

-

Heat the reaction mixture to 80 °C.

-

Add the solution of N-tosylhydrazone dropwise to the reaction mixture over a period of 4 hours using a syringe pump.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.

Reaction Workflow

Caption: Experimental workflow for the domino carbopalladation.

Application 2: Kinetic Resolution of Tertiary Propargylic Alcohols

This application describes the use of a pre-formed Pd(this compound)Cl₂ catalyst for the kinetic resolution of racemic tertiary propargylic alcohols through an asymmetric carboxylation reaction. This method provides access to both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids.

Data Presentation

| Entry | Substrate | Product | Yield (%)[2] | ee (%)[2] |

| 1 | 2-phenyloct-3-yn-2-ol | (S)-2-phenyloct-3-yn-2-ol | 46 | 98 |

| 2 | 2-phenyloct-3-yn-2-ol | (S)-2,3-allenoic acid | 45 | 91 |

| 3 | 2-(4-methylphenyl)oct-3-yn-2-ol | (S)-alcohol | 47 | 97 |

| 4 | 2-(4-methoxyphenyl)oct-3-yn-2-ol | (S)-alcohol | 45 | >99 |

| 5 | 2-(4-chlorophenyl)oct-3-yn-2-ol | (S)-alcohol | 48 | 96 |

Experimental Protocol

Materials:

-

Pd(this compound)Cl₂

-

Racemic tertiary propargylic alcohol

-

(PhO)₂POOH (Diphenyl phosphate)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide (CO₂, balloon)

-

Schlenk tube

-

Magnetic stirrer

Procedure: [2]

-

To an oven-dried Schlenk tube, add Pd(this compound)Cl₂ (5 mol %), (PhO)₂POOH (10 mol %), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (1 mL) to the Schlenk tube.

-

Add the racemic tertiary propargylic alcohol (0.1 mmol) to the mixture.

-

Evacuate and backfill the tube with carbon dioxide (1 atm, balloon) three times.

-

Stir the reaction mixture at 20 °C for 36 hours for the kinetic resolution to yield the enantioenriched alcohol. For the synthesis of the allenoic acid, reduce the reaction time to 12 hours.

-

After the reaction is complete, quench with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle

Caption: Proposed catalytic cycle for kinetic resolution.

References

Application Notes and Protocols: (R)-DTBM-SEGPHOS Catalyzed Kinetic Resolution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the kinetic resolution of tertiary propargylic alcohols catalyzed by a Palladium complex of (R)-DTBM-SEGPHOS. The information is compiled from recent studies and is intended for use by professionals in chemical research and drug development.

Overview and Principle

The kinetic resolution of racemic tertiary propargylic alcohols is a powerful method for accessing enantioenriched propargylic alcohols and the corresponding chiral allenoic acids, which are valuable building blocks in organic synthesis. The protocol described herein utilizes a chiral palladium catalyst, specifically Pd(this compound)Cl₂, to achieve this transformation with high enantioselectivity.

The principle of this kinetic resolution lies in the different reaction rates of the two enantiomers of the racemic tertiary propargylic alcohol with a palladium catalyst in the presence of carbon monoxide and a proton source. One enantiomer is preferentially carboxylated to form a tetrasubstituted 2,3-allenoic acid, leaving the other enantiomer of the alcohol unreacted and thus enantioenriched.

Catalyst System

The active catalyst is a complex of palladium with the bulky and electron-rich diphosphine ligand, this compound. The pre-catalyst, Pd(this compound)Cl₂, can be prepared beforehand or generated in situ.

Data Presentation

The following table summarizes the results of the kinetic resolution for a variety of tertiary propargylic alcohols. The data highlights the substrate scope, yields of the recovered alcohol and the allenoic acid product, and the corresponding enantiomeric excesses (ee).

| Entry | Substrate (rac-1) | Recovered Alcohol (S)-1 (% yield, % ee) | Allenoic Acid (R)-2 (% yield, % ee) | Selectivity Factor (s) |

| 1 | 2-phenyloct-3-yn-2-ol | 46, 98 | 45, 90 | 50 |

| 2 | 2-(p-tolyl)oct-3-yn-2-ol | 47, 96 | 48, 92 | 49 |

| 3 | 2-(p-methoxyphenyl)oct-3-yn-2-ol | 45, >99 | 46, 91 | >200 |

| 4 | 2-(p-fluorophenyl)oct-3-yn-2-ol | 48, 93 | 47, 94 | 35 |

| 5 | 2-(p-chlorophenyl)oct-3-yn-2-ol | 49, 91 | 46, 92 | 28 |

| 6 | 2-(p-bromophenyl)oct-3-yn-2-ol | 47, 95 | 48, 93 | 42 |

| 7 | 2-(o-tolyl)oct-3-yn-2-ol | 44, 97 | 45, 90 | 45 |

| 8 | 2-(naphthalen-2-yl)oct-3-yn-2-ol | 46, 94 | 47, 91 | 38 |

| 9 | 2-phenyl-4-phenylbut-3-yn-2-ol | 42, 92 | 43, 88 | 25 |

Note: The yields and ee values are representative and may vary based on reaction scale and purity of reagents.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Solvents should be dried and degassed prior to use.

-

This compound and the palladium precursor are air-sensitive and should be handled in a glovebox.

Preparation of the Pd(this compound)Cl₂ Pre-catalyst

A detailed procedure for the synthesis of the pre-catalyst can be found in the literature. It generally involves the reaction of this compound with a suitable palladium(II) salt, such as PdCl₂(MeCN)₂ or Pd(COD)Cl₂, in an appropriate solvent like dichloromethane or toluene.

General Procedure for the Kinetic Resolution of Tertiary Propargylic Alcohols

The following is a general procedure for the kinetic resolution on a 1.0 mmol scale.[1]

To a dried Schlenk tube under an inert atmosphere, add:

-

PdCl₂ (3.5 mg, 0.02 mmol, 2 mol%)

-

This compound (56.6 mg, 0.048 mmol, 4.8 mol%)

-

Triphenylphosphine (PPh₃) (52.4 mg, 0.20 mmol, 20 mol%)

-

Diphenyl phosphate ((PhO)₂POOH) (50.0 mg, 0.20 mmol, 20 mol%)

-

Toluene (5 mL)

The mixture is stirred at room temperature for 10 minutes.

Then, add:

-

Racemic tertiary propargylic alcohol (1.0 mmol)

-

Water (H₂O) (360 µL, 20 mmol, 20 equiv.)

The Schlenk tube is then evacuated and backfilled with carbon monoxide (CO) from a balloon. The reaction mixture is cooled to -5 °C and stirred vigorously.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction is quenched by:

-

Adding a saturated aqueous solution of NaHCO₃.

Work-up procedure:

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel to separate the enantioenriched alcohol and the allenoic acid. The enantiomeric excess of the products is determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the kinetic resolution.

Plausible Catalytic Cycle

Caption: Plausible catalytic cycle for carboxylation.

References

(R)-DTBM-SEGPHOS: Application Notes and Protocols for Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (R)-DTBM-SEGPHOS in the total synthesis of natural products. This compound, a bulky and electron-rich bisphosphine ligand, has proven to be highly effective in a variety of asymmetric transformations, leading to the efficient construction of complex chiral molecules.[1] Its unique structural features often result in high catalytic activity and enantioselectivity, particularly in reactions where other privileged ligands have shown limited success.

Key Applications in Natural Product Synthesis

This compound has been instrumental in the asymmetric synthesis of a range of natural products. A notable application is in the palladium-catalyzed domino carbopalladation/C(sp³)–Pd capture reaction, which serves as a key step in the formal asymmetric synthesis of several oxindole alkaloids. This methodology provides a rapid and efficient route to chiral intermediates that are precursors to compounds such as (+)-esermethole, (+)-physostigmine, (+)-deoxyseroline, (+)-phenserine, and (+)-physovenine.[2]

The core of this strategy is the construction of a chiral spiro-oxindole framework with high enantiopurity. The this compound ligand, in conjunction with a palladium catalyst, effectively controls the stereochemistry of the reaction, leading to the desired enantiomer of the product.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key palladium-catalyzed domino reaction used in the formal synthesis of oxindole alkaloids.[2]

| Product | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| Chiral Spiro-oxindole Intermediate | Pd₂(dba)₃ (15 mol%) | This compound (30 mol%) | 1:1 1,2-DCE/DMF | 80 | 64 | 97 |

Experimental Protocols

This section provides a detailed experimental protocol for the key this compound-catalyzed reaction.

Protocol 1: Palladium-Catalyzed Asymmetric Domino Carbopalladation/C(sp³)–Pd Capture

This protocol describes the synthesis of the chiral spiro-oxindole intermediate, a key precursor for various oxindole natural products.[2]

Materials:

-

Pd₂(dba)₃

-

This compound

-

N-methyl acrylamide

-

Benzaldehyde-derived tosylhydrazone

-

Triethylamine (Et₃N)

-

Silver Bromide (AgBr)

-

1,2-Dichloroethane (1,2-DCE)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas (N₂)

Procedure:

-

To an oven-dried reaction vessel, add Pd₂(dba)₃ (15 mol %) and this compound (30 mol %).

-